molecular formula C16H25N3O4S B2705630 N-isopropyl-N'-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea CAS No. 672950-39-9

N-isopropyl-N'-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea

Cat. No.: B2705630
CAS No.: 672950-39-9
M. Wt: 355.45
InChI Key: ZWURQNFEYUVSDB-UHFFFAOYSA-N
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Description

N-isopropyl-N’-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea is a complex organic compound with a unique structure that includes a piperidine ring, a methoxyphenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-N’-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with N-isopropylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-N’-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the sulfonyl group can produce a sulfide .

Scientific Research Applications

N-isopropyl-N’-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isopropyl-N’-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-4-methoxybenzenesulfonamide
  • N-isopropyl-4-methoxybenzamide
  • N-isopropyl-4-methoxyphenylurea

Uniqueness

N-isopropyl-N’-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea is unique due to the presence of both a piperidine ring and a sulfonyl group, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-12(2)17-16(20)18-13-8-10-19(11-9-13)24(21,22)15-6-4-14(23-3)5-7-15/h4-7,12-13H,8-11H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWURQNFEYUVSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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